5-(2-Piperidin-4-ylethoxy)isoquinoline
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Overview
Description
5-(2-Piperidin-4-ylethoxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties. Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids. Piperidine, on the other hand, is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound makes it an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Piperidin-4-ylethoxy)isoquinoline typically involves the condensation of isoquinoline derivatives with piperidine derivatives. One common method is the use of a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium (III) to activate C-H bonds and facilitate cyclization . Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(2-Piperidin-4-ylethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated isoquinoline derivatives .
Scientific Research Applications
5-(2-Piperidin-4-ylethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(2-Piperidin-4-ylethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, piperidine derivatives can interact with neurotransmitter receptors, affecting neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Isoquinoline: Shares the isoquinoline moiety but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the isoquinoline structure
Uniqueness
5-(2-Piperidin-4-ylethoxy)isoquinoline is unique due to its combined structural features of both isoquinoline and piperidine. This dual structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C16H20N2O |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(2-piperidin-4-ylethoxy)isoquinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-14-12-18-10-6-15(14)16(3-1)19-11-7-13-4-8-17-9-5-13/h1-3,6,10,12-13,17H,4-5,7-9,11H2 |
InChI Key |
XJGZLXZZLRNVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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